Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate is a complex organic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to disease mechanisms.
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate can be classified as:
The synthesis of Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate typically involves multi-step reactions:
The synthetic routes have been optimized for yield and purity, utilizing solvents such as glacial acetic acid and dimethylformamide under reflux conditions. The yields reported in literature vary depending on the specific reaction conditions employed .
The molecular structure of Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate includes:
Molecular formula: CHNO
Molecular weight: 299.33 g/mol
Key structural features include:
The compound can undergo various chemical reactions:
Reactions are often conducted in polar solvents to facilitate nucleophilic attack and stabilize intermediates formed during synthesis .
The mechanism of action for compounds like Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate typically involves:
Studies have demonstrated that modifications on the triazolo-pyrimidine core significantly influence biological activity and selectivity towards target enzymes .
Relevant data includes melting point ranges and solubility profiles which are crucial for formulation in pharmaceutical applications.
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate has potential applications in:
The synthesis of ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate (CAS: 477869-91-3) relies on sequential heterocycle construction and side-chain functionalization. The core triazolopyrimidine scaffold is typically assembled via the Biginelli-like condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride under acidic catalysis, yielding the diaminopyrimidone intermediate (7, Scheme 1 in [4]). This intermediate undergoes cyclization with acid chlorides (RCOCl) to form the triazolopyrimidinone system (9). The reaction proceeds via initial acylation followed by intramolecular dehydration, with yields ranging from 65% to 92% depending on the steric and electronic properties of the acid chloride. For example, sterically hindered tert-butylacetyl chloride requires extended reaction times (12–16 hr) at 80°C [4].
Chlorination of position 7 using POCl₃ furnishes the key intermediate 7-chloro-triazolopyrimidine (10), which undergoes nucleophilic aromatic substitution (SNAr) with ethyl 2-amino-3-phenylpropanoate or its equivalents. This step demands precise temperature control (90–110°C) in aprotic solvents like DMF to avoid ester hydrolysis. The SNAr efficiency is influenced by the electron-withdrawing nature of the triazolopyrimidine ring, with electron-deficient substituents (e.g., -CF₃, -SF₅) accelerating the reaction [4].
Table 1: Yield Optimization in Acid Chloride Coupling Step
Acid Chloride (R) | Product (9) | Yield (%) | Application Context |
---|---|---|---|
Propionyl chloride | DSM271 | 92 | Antimalarial lead |
Isobutyryl chloride | DSM307 | 85 | Bioactivity screening |
Pivaloyl chloride | DSM356 | 65 | Steric effects study |
2-Bromobenzoyl chloride | Patent example | 78 | CCR2b antagonist [7] |
Microwave irradiation significantly enhances the efficiency of triazolopyrimidine cyclization steps. Conventional thermal cyclization of diaminopyrimidone (7) with acid chlorides requires 6–12 hours at 60–80°C, whereas microwave-assisted reactions (150–200 W, 140°C) achieve completion in 15–30 minutes. This approach suppresses side products like N-acylated guanidines by promoting rapid ring closure [7]. For the SNAr step, microwave irradiation (DMF, 120°C, 20 min) elevates yields to >90% compared to 60–75% under conventional heating. The accelerated kinetics are attributed to rapid, uniform dipole excitation and elimination of thermal gradients [4].
Solvent selection critically influences microwave efficacy:
Table 2: Microwave vs. Conventional Cyclization Performance
Reaction Step | Conditions (Conventional) | Conditions (Microwave) | Time Reduction | Yield Increase |
---|---|---|---|---|
Cyclization (7 → 9) | 80°C, 8 hr | 140°C, 20 min | 24-fold | 15–20% |
SNAr (10 → Final) | 110°C, 6 hr | 120°C, 20 min | 18-fold | 25–30% |
Reductive amination | RT, 12 hr | 100°C, 10 min | 72-fold | 10–15% [7] |
Ionic liquids (ILs) serve as multifunctional media for triazolopyrimidine synthesis, leveraging their near-zero volatility, tunable polarity, and catalytic action. Imidazolium-based ILs like [BMIm][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) accelerate cyclization steps by stabilizing charged intermediates through hydrogen bonding and electrostatic interactions. In the synthesis of intermediate 9, [BMIm][BF₄] improves yields by 18–22% compared to molecular solvents by suppressing hydrolysis side reactions [5].
ILs also enhance regioselectivity in SNAr reactions. For example, reactions in [EMIm][OTf] (ethylmethylimidazolium triflate) exhibit 3:1 ortho/para selectivity for halogenated anilines due to cation-π interactions that preorganize the nucleophile. This contrasts with toluene, which gives 1.2:1 selectivity [10]. Recovery studies confirm IL recyclability:
The environmental benefits include:
Regiochemical outcomes in triazolopyrimidine synthesis are governed by electronic and steric modulation from C2 and aryl substituents. Electron-donating groups (EDGs) at the triazolopyrimidine C2 position (e.g., ethyl, isopropyl) enhance nucleophilic displacement at C7 by increasing ring electron density at the reaction site. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) retard SNAr kinetics but improve metabolic stability in final analogs [4] [6].
Aryl substituents on the propanoate side-chain exert orthogonal effects:
Carbocation stability during electrophilic substitutions follows the order:para > ortho > meta for EDGs (e.g., -OMe, -NH₂)meta > para > ortho for EWGs (e.g., -CF₃, -CN)Halogens display anomalous ortho/para directing behavior despite net EWG character [6]. This was experimentally validated in the synthesis of CCR2b antagonists, where p-chlorophenyl derivatives formed 80% para-substituted product versus <5% meta [7].
Table 3: Substituent Directing Effects in Triazolopyrimidine Synthesis
Substituent Type | Position | Directing Effect | Impact on SNAr Rate | Biological Potency (EC₅₀) |
---|---|---|---|---|
-C₂H₅ (EDG) | C2 | Ortho/para | 1.8x increase | 0.058 μM (DSM281) [4] |
-CF₃ (EWG) | C2 | Meta | 0.6x decrease | 0.098 μM (DSM307) [4] |
-SF₅ (Strong EWG) | C2 | Meta | 0.4x decrease | 0.42 μM (DSM314) [4] |
p-Cl (Halogen) | Aryl | Ortho/para | 1.5x increase | 0.79 μM (DSM271) [4] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0